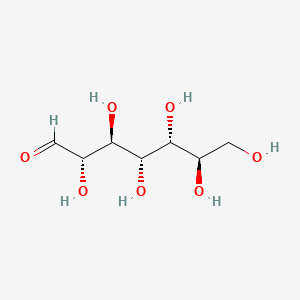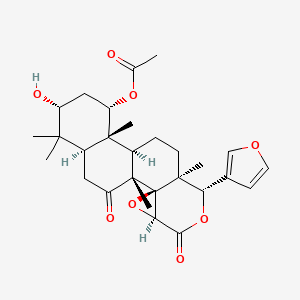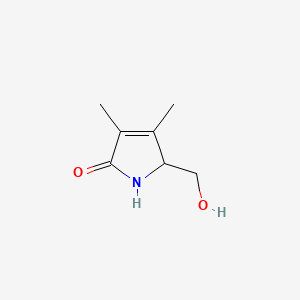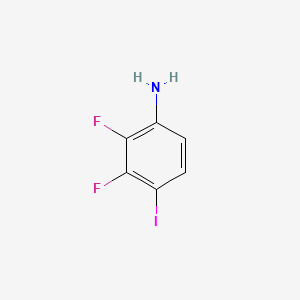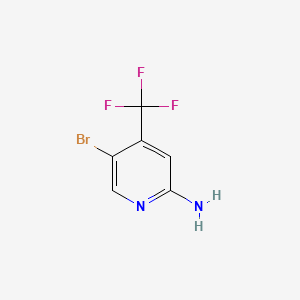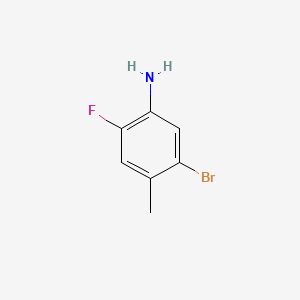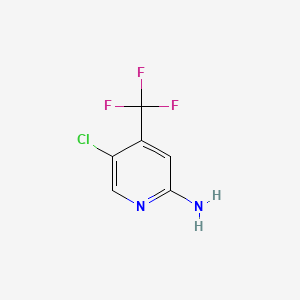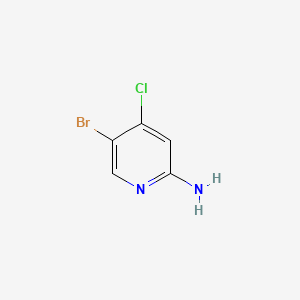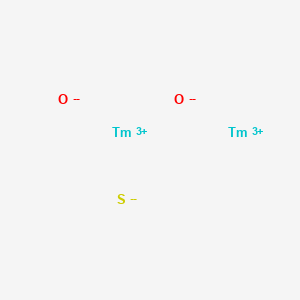
Erabutoxin A
Descripción general
Descripción
Erabutoxin A is a single-chain, 62-residue protein neurotoxin from snake venom . It is produced by the Broad-banded blue sea snake (Laticauda semifasciata) and is an antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction .
Synthesis Analysis
This compound has been crystallized in its monomeric and dimeric forms . The structures were refined at 1.50 and 1.49 Å resolution, respectively, using synchrotron radiation data .Molecular Structure Analysis
The three-dimensional structure of this compound has been determined to 2.0-Å resolution by x-ray crystal structure analysis . Molecular replacement methods were used, and the structure refined to a residual R = 0.17 .Chemical Reactions Analysis
This compound and Erabutoxin B, toxins from venom of the same snake, differ in sequence only at residue 26, which is Asn in this compound and His in Erabutoxin B . The substitution leads to only minor variations in intramolecular hydrogen bonding .Physical And Chemical Properties Analysis
This compound has a molecular weight of 6,829 Da . It is easily soluble in water and saline .Aplicaciones Científicas De Investigación
Structure and Disulfide Bonds : Erabutoxin A's structure includes four disulfide bridges, crucial for its stability and function. The disulfide bonds were identified between specific cysteine residues, providing insights into its three-dimensional structure and the molecular basis of its neurotoxicity (Endo, Sato, Ishii, & Tamiya, 1971).
Crystal Structure Analysis : The crystal structure of this compound has been determined, revealing similarities to Erabutoxin B and offering insights into its interaction with acetylcholine receptors. This understanding aids in deciphering the molecular mechanisms of neurotoxin binding and action (Corfield, Lee, & Low, 1990).
Electrophysiological Effects : Studies have shown that this compound blocks end-plate and acetylcholine potentials in muscle, affecting neurotransmitter release and impacting neuromuscular transmission. This provides a basis for studying its potential therapeutic applications in neuromuscular disorders (Schwab & Puffer, 1978).
Solvent Interaction and Mobility : The interaction of this compound with solvents and its mobility in aqueous solutions have been studied through nuclear magnetic resonance, contributing to the understanding of its functional dynamics in biological systems (Hatanaka et al., 1994).
Neurotoxin Classification and Evolution : this compound has been classified within a superfamily of neurotoxins, providing insights into the evolutionary aspects of snake venom toxins and their functional diversity (Tamiya & Yagi, 2011).
Site-Directed Mutagenesis and Function : Research involving site-directed mutagenesis of this compound has shed light on the functional roles of specific amino acid residues, enhancing our understanding of its interaction with acetylcholine receptors and potential therapeutic targets (Pillet et al., 1993).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
A previous mutational analysis of Erabutoxin A showed that the substitutions S8G and S8T caused, respectively, 176-fold and 780-fold affinity decreases for the nicotinic acetylcholine receptor (AchR) . This suggests that future research could focus on further exploring these mutations and their effects on the toxin’s affinity for the receptor.
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(3S,6S,9S,12S,18R,23R,26S,29S,32S,35S,41S)-18-[[2-[[(1R,2aR,4S,7S,9aS,10S,12aS,13S,15aS,16S,19S,21aS,22S,24aS,25S,28S,34S,37S,40S,43S,46S,52R,57R,60S,63S,66S,69S,72S,75S,81S,84S,87S,90S,93S,96S,99S)-10,63-bis(4-aminobutyl)-2a-[[(2S,3S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-7,96-bis(2-amino-2-oxoethyl)-13,72,81,93-tetrakis(3-amino-3-oxopropyl)-25,99-dibenzyl-37,40-bis[(2S)-butan-2-yl]-28,46-bis(3-carbamimidamidopropyl)-12a,43-bis(2-carboxyethyl)-22-(carboxymethyl)-34,60,66,69-tetrakis[(1R)-1-hydroxyethyl]-9a,15a,19,21a,84,87-hexakis(hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]-90-(1H-imidazol-5-ylmethyl)-16-(1H-indol-3-ylmethyl)-1a,2,5,8,8a,11,11a,14,14a,17,17a,20,20a,23,23a,26,29,29a,32,35,38,41,44,47,50,59,62,65,68,71,74,80,83,86,89,92,95,98-octatriacontaoxo-4a,5a,54,55-tetrathia-a,3,6,7a,9,10a,12,13a,15,16a,18,19a,21,22a,24,27,28a,30,33,36,39,42,45,48,51,58,61,64,67,70,73,79,82,85,88,91,94,97-octatriacontazatetracyclo[55.49.23.075,79.0124,128]nonacosahectane-52-carbonyl]amino]acetyl]amino]-3,32-bis(4-aminobutyl)-35-[(2S)-butan-2-yl]-9-[(1R)-1-hydroxyethyl]-26-(hydroxymethyl)-29-(2-methylpropyl)-2,5,8,11,17,25,28,31,34,37,40-undecaoxo-6-propan-2-yl-20,21-dithia-1,4,7,10,16,24,27,30,33,36,39-undecazatricyclo[39.3.0.012,16]tetratetracontane-23-carbonyl]amino]-10,16-bis(2-carboxyethyl)-13-(hydroxymethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-4-amino-4-oxobutanoyl]amino]-4-amino-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C284H442N86O95S8/c1-20-133(11)216-268(451)327-154(55-33-37-85-286)231(414)332-165(95-130(5)6)240(423)345-183(120-378)256(439)351-187(261(444)352-185-122-467-469-125-188(260(443)340-173(103-202(296)391)248(431)342-175(281(464)465)104-203(297)392)353-267(450)214(131(7)8)358-238(421)162(75-83-212(404)405)324-251(434)178(115-373)343-236(419)160(325-257(185)440)73-81-210(400)401)124-471-472-127-190(279(462)370-94-46-63-195(370)265(448)365-224(141(19)383)275(458)359-215(132(9)10)266(449)331-163(57-35-39-87-288)277(460)367-91-43-60-192(367)262(445)313-112-207(396)356-216)317-206(395)110-312-229(412)184-121-466-473-128-191-280(463)369-93-45-62-194(369)264(447)349-176(113-371)228(411)311-108-204(393)315-177(114-372)250(433)323-159(72-80-209(398)399)235(418)344-182(119-377)255(438)350-186(123-468-470-126-189(354-270(453)217(134(12)21-2)360-225(408)149(289)52-40-88-305-282(298)299)259(442)334-167(97-143-49-28-25-29-50-143)242(425)339-172(102-201(295)390)247(430)322-157(69-77-197(291)386)234(417)337-170(100-146-107-304-129-314-146)245(428)347-181(118-376)254(437)348-179(116-374)252(435)330-164(71-79-199(293)388)278(461)368-92-44-61-193(368)263(446)326-158(70-78-198(292)387)239(422)364-223(140(18)382)276(459)366-222(139(17)381)272(455)328-155(56-34-38-86-287)237(420)363-221(138(16)380)273(456)355-191)258(441)335-168(98-144-64-66-147(384)67-65-144)243(426)338-171(101-200(294)389)246(429)320-153(54-32-36-84-285)230(413)321-156(68-76-196(290)385)233(416)336-169(99-145-106-308-150-53-31-30-51-148(145)150)244(427)346-180(117-375)253(436)341-174(105-213(406)407)249(432)333-166(96-142-47-26-24-27-48-142)241(424)319-152(59-42-90-307-284(302)303)227(410)310-111-208(397)357-220(137(15)379)274(457)362-219(136(14)23-4)271(454)361-218(135(13)22-3)269(452)329-161(74-82-211(402)403)232(415)318-151(58-41-89-306-283(300)301)226(409)309-109-205(394)316-184/h24-31,47-51,53,64-67,106-107,129-141,149,151-195,214-224,308,371-384H,20-23,32-46,52,54-63,68-105,108-128,285-289H2,1-19H3,(H2,290,385)(H2,291,386)(H2,292,387)(H2,293,388)(H2,294,389)(H2,295,390)(H2,296,391)(H2,297,392)(H,304,314)(H,309,409)(H,310,410)(H,311,411)(H,312,412)(H,313,445)(H,315,393)(H,316,394)(H,317,395)(H,318,415)(H,319,424)(H,320,429)(H,321,413)(H,322,430)(H,323,433)(H,324,434)(H,325,440)(H,326,446)(H,327,451)(H,328,455)(H,329,452)(H,330,435)(H,331,449)(H,332,414)(H,333,432)(H,334,442)(H,335,441)(H,336,416)(H,337,417)(H,338,426)(H,339,425)(H,340,443)(H,341,436)(H,342,431)(H,343,419)(H,344,418)(H,345,423)(H,346,427)(H,347,428)(H,348,437)(H,349,447)(H,350,438)(H,351,439)(H,352,444)(H,353,450)(H,354,453)(H,355,456)(H,356,396)(H,357,397)(H,358,421)(H,359,458)(H,360,408)(H,361,454)(H,362,457)(H,363,420)(H,364,422)(H,365,448)(H,366,459)(H,398,399)(H,400,401)(H,402,403)(H,404,405)(H,406,407)(H,464,465)(H4,298,299,305)(H4,300,301,306)(H4,302,303,307)/t133-,134-,135-,136-,137+,138+,139+,140+,141+,149-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,214-,215-,216-,217-,218-,219-,220-,221-,222-,223-,224-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWAKURFIXSMSY-YIPRCOCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NCC(=O)N1)CCCCN)C(C)C)C(C)O)NC(=O)CNC(=O)C4CSSCC5C(=O)N6CCCC6C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N7CCCC7C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)C(C)O)CCCCN)C(C)O)C(C)O)CCC(=O)N)CCC(=O)N)CO)CO)CC8=CN=CN8)CCC(=O)N)CC(=O)N)CC9=CC=CC=C9)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N4)CCCNC(=N)N)CCC(=O)O)C(C)CC)C(C)CC)C(C)O)CCCNC(=N)N)CC1=CC=CC=C1)CC(=O)O)CO)CC1=CNC2=CC=CC=C21)CCC(=O)N)CCCCN)CC(=O)N)CC1=CC=C(C=C1)O)CO)CCC(=O)O)CO)CO)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCC(=O)O)CO)CCC(=O)O)C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)CO)CC(C)C)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)NCC(=O)N1)CCCCN)C(C)C)[C@@H](C)O)NC(=O)CNC(=O)[C@@H]4CSSC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N7CCC[C@H]7C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)[C@@H](C)O)CCCCN)[C@@H](C)O)[C@@H](C)O)CCC(=O)N)CCC(=O)N)CO)CO)CC8=CN=CN8)CCC(=O)N)CC(=O)N)CC9=CC=CC=C9)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N4)CCCNC(=N)N)CCC(=O)O)[C@@H](C)CC)[C@@H](C)CC)[C@@H](C)O)CCCNC(=N)N)CC1=CC=CC=C1)CC(=O)O)CO)CC1=CNC2=CC=CC=C21)CCC(=O)N)CCCCN)CC(=O)N)CC1=CC=C(C=C1)O)CO)CCC(=O)O)CO)CO)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCC(=O)O)CO)CCC(=O)O)C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)CO)CC(C)C)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C284H442N86O95S8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
6838 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
11094-61-4 | |
| Record name | Erabutoxin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011094614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: What is the primary target of Erabutoxin A?
A1: this compound, a neurotoxic protein from sea snake venom, primarily targets the nicotinic acetylcholine receptor (nAChR) found at neuromuscular junctions. [, , , ]
Q2: How does this compound interact with its target?
A2: this compound acts as a competitive antagonist of acetylcholine, binding to the nAChR at the same site as acetylcholine. [, ] This binding prevents acetylcholine from binding and activating the receptor.
Q3: What are the downstream effects of this compound binding to nAChR?
A3: By blocking nAChR activation, this compound prevents the opening of ion channels normally triggered by acetylcholine. This inhibition disrupts neuromuscular transmission, ultimately leading to flaccid paralysis and respiratory failure. [, , , ]
Q4: What is the molecular weight of this compound?
A4: this compound has a molecular weight of approximately 7000 Da. [, ]
Q5: How many amino acids make up this compound?
A5: this compound is a relatively small protein consisting of 61 (or 62) amino acid residues. []
Q6: Does this compound contain any disulfide bonds?
A6: Yes, this compound contains four disulfide bridges, which contribute significantly to its stability and compact structure. [, , ]
Q7: What is the difference in amino acid sequence between this compound and Erabutoxin B?
A7: this compound and B differ by a single amino acid substitution. This compound has an asparagine residue at position 26, while Erabutoxin B has a histidine at the same position. []
Q8: How do mutations in this compound affect its binding affinity to nAChR?
A8: Studies utilizing site-directed mutagenesis have identified several key residues crucial for this compound's binding affinity to nAChR. For instance, mutations at Gln-7, Gln-10, and Ser-8 significantly reduce binding affinity, while a mutation at Ile-36 enhances it. [, ]
Q9: What is the role of Lysine-27 in the binding of this compound to nAChR?
A9: Lysine-27 plays a crucial role in the binding interaction between this compound and nAChR. Chemical modifications or mutations that neutralize the positive charge of Lys-27 lead to a decrease in binding affinity. []
Q10: Are the functional sites of short neurotoxins like this compound identical to long neurotoxins?
A10: While sharing some similarities, the functional sites of short and long neurotoxins exhibit key differences. Research suggests that although structurally equivalent residues like Lys-23/Lys-27 and Asp-27/Asp-31 contribute to binding in both, other residues exhibit variable importance depending on the toxin length. []
Q11: How does the insertion/deletion at position 18 affect the binding of this compound to antibodies?
A11: The presence or absence of an amino acid at position 18 significantly impacts the binding of this compound to specific antibodies. Studies demonstrate that deleting residue 18 in Erabutoxin can restore full antigenicity, enabling recognition by previously non-reactive antibodies. []
Q12: How does the structure of this compound compare to other three-fingered toxins like Dendroaspin?
A12: Although this compound and Dendroaspin possess a similar three-fingered structure with a β-sheet core cross-linked by disulfide bonds, they exhibit functional differences. These variations likely stem from subtle structural deviations in their loop regions, particularly the RGD-containing loop in Dendroaspin. []
Q13: How stable is this compound in aqueous solutions?
A13: this compound exhibits significant stability in aqueous solutions over a wide pH range. NMR studies reveal that its conformation remains largely consistent, even under varying pH conditions. [, ]
Q14: Can this compound be produced recombinantly?
A14: Yes, this compound has been successfully expressed in Escherichia coli and Pichia pastoris systems. This recombinant production allows for large-scale production and facilitates isotopic labeling for structural studies. [, ]
Q15: How potent is this compound?
A15: this compound is a potent neurotoxin with an LD50 of approximately 0.15 μg/g body weight in mice when administered intramuscularly. []
Q16: Does this compound affect autonomic ganglia?
A16: Unlike some long neurotoxins like alpha-bungarotoxin, this compound shows no significant effect on transmission in autonomic ganglia, even at high concentrations. This selectivity highlights the specificity of different neurotoxins for various nAChR subtypes. []
Q17: Can the neuromuscular blockade caused by this compound be reversed?
A17: The neuromuscular blockade induced by this compound is generally reversible, particularly when compared to long-chain neurotoxins, which often cause irreversible blockade. [, ]
Q18: What spectroscopic techniques are used to study this compound?
A18: Several spectroscopic techniques are employed to investigate the structure and function of this compound. These include:
- Nuclear Magnetic Resonance (NMR): Provides detailed information about the protein's structure, dynamics, and interactions in solution. [, , , , , , ]
- Fluorescence Spectroscopy: Used to study conformational changes, ligand binding, and microenvironments of tryptophan and tyrosine residues. [, , ]
- Circular Dichroism (CD): Provides insights into the secondary structure and conformational stability of the protein. [, ]
- X-ray crystallography: Used to determine the high-resolution three-dimensional structure of the protein in its crystallized form. [, , , , ]
Q19: How is this compound used in research?
A19: this compound serves as a valuable tool in various research areas, including:
- nAChR structure-function studies: Its high affinity and specificity for nAChR make it an ideal probe for investigating receptor structure, function, and pharmacology. [, , ]
- Antibody engineering: The subtle structural differences between this compound and its analogs help researchers understand the specificity of antibody-antigen interactions and facilitate the development of improved antibodies. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




